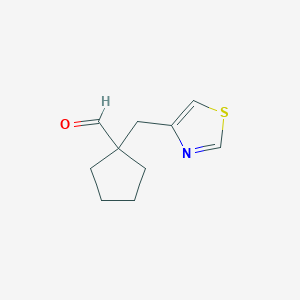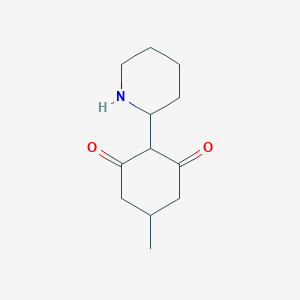
5-Methyl-2-(piperidin-2-yl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(piperidin-2-yl)cyclohexane-1,3-dione is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(piperidin-2-yl)cyclohexane-1,3-dione involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically include the use of acid chlorides and acetonitrile as solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of cost-effective and scalable synthetic routes that can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(piperidin-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl amino pyridine (DMAP) and dichloromethane . The reaction conditions often involve acidification with hydrochloric acid (HCl) and extraction with organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of DMAP can lead to the formation of triketone molecules .
Scientific Research Applications
5-Methyl-2-(piperidin-2-yl)cyclohexane-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-2-(piperidin-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, triketone herbicides, which are structurally related to this compound, inhibit the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD), leading to the disruption of tyrosine metabolism in plants .
Comparison with Similar Compounds
Similar Compounds
Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
Mesotrione: 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione
Uniqueness
5-Methyl-2-(piperidin-2-yl)cyclohexane-1,3-dione is unique due to its specific piperidine moiety, which imparts distinct pharmacological and chemical properties. This uniqueness makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
5-methyl-2-piperidin-2-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H19NO2/c1-8-6-10(14)12(11(15)7-8)9-4-2-3-5-13-9/h8-9,12-13H,2-7H2,1H3 |
InChI Key |
AJSLJRCZTFQUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(C(=O)C1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Cyclopropylamino)butyl]phenol](/img/structure/B13271559.png)
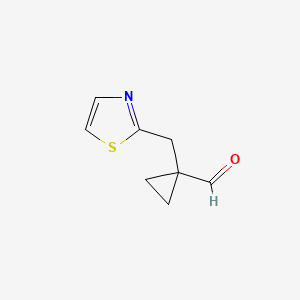
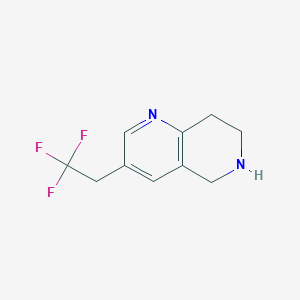
![2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol](/img/structure/B13271576.png)
![Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate](/img/structure/B13271586.png)
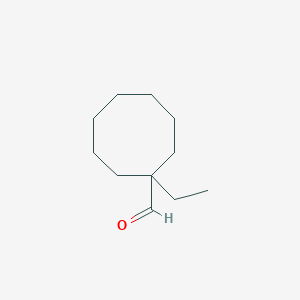

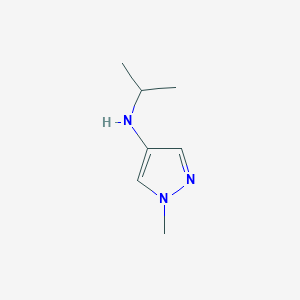
![2-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13271597.png)
![4-[(2-Methylpropyl)sulfanyl]piperidine](/img/structure/B13271608.png)
![1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol](/img/structure/B13271613.png)
